molecular formula C14H12N2O B15054368 (5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol

(5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B15054368
M. Wt: 224.26 g/mol
InChI Key: AJNSWPFJSNGMSG-UHFFFAOYSA-N
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Description

(5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound featuring the benzimidazole pharmacophore, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This derivative serves as a versatile building block in organic synthesis and drug discovery research. Benzimidazole derivatives are extensively investigated for their anticancer properties. They can interact with cellular targets through multiple mechanisms, including DNA interaction via minor groove binding, and inhibition of crucial enzymes such as topoisomerase II (Topo II) . Structure-Activity Relationship (SAR) studies indicate that substitutions on the benzimidazole core, such as the phenyl group at the 2-position, are critical for optimizing lipophilicity and binding affinity to enhance cytotoxic effects against various cancer cell lines . Furthermore, this compound acts as a key synthetic intermediate for the development of more complex molecules. The reactive hydroxylmethyl group allows for further chemical modifications, enabling researchers to create libraries of derivatives for high-throughput screening against biological targets . Beyond oncology, benzimidazole-based structures have demonstrated significant potential in antimicrobial research, showing activity against a range of bacterial and fungal species . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

(6-phenyl-1H-benzimidazol-2-yl)methanol

InChI

InChI=1S/C14H12N2O/c17-9-14-15-12-7-6-11(8-13(12)16-14)10-4-2-1-3-5-10/h1-8,17H,9H2,(H,15,16)

InChI Key

AJNSWPFJSNGMSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N3)CO

Origin of Product

United States

Preparation Methods

Oxidation of 2-Hydroxymethyl Benzimidazole Precursors

The most direct method involves oxidizing 2-hydroxymethyl benzimidazole derivatives. Manganese dioxide (MnO₂) is widely employed for this transformation due to its selectivity for primary alcohols. For example, stirring (1H-benzo[d]imidazol-2-yl)methanol with MnO₂ in dichloromethane (DCM) at 40°C for 2 hours yields 85% of the corresponding aldehyde. While this method primarily targets aldehyde formation, the alcohol intermediate is critical for subsequent derivatization.

Reaction Conditions:

  • Catalyst: MnO₂ (1.3 g, 6.8 mmol per 5.0 g substrate)
  • Solvent: Dichloromethane
  • Temperature: 40°C
  • Time: 2 hours
  • Yield: 85%

Catalytic Oxidation Using Ruthenium Complexes

Ruthenium catalysts, such as [Ru(bpbp)(pydic)], enable aerobic oxidation of benzimidazole alcohols to aldehydes. A gram-scale reaction with 30% hydrogen peroxide (H₂O₂) at 50°C for 5.5 hours achieves 70% yield of 1H-benzo[d]imidazole-2-carbaldehyde. This method is advantageous for large-scale production due to its mild conditions and recyclability.

Optimized Protocol:

  • Catalyst: [Ru(bpbp)(pydic)] (0.001 mmol per 14.8 g substrate)
  • Oxidizing Agent: 30% H₂O₂ (30 mL per 0.1 mol substrate)
  • Temperature: 50°C
  • Time: 5.5 hours
  • Yield: 70%

Coupling Reactions with Carbodiimides

Dicyclohexylcarbodiimide (DCC)-mediated esterification facilitates the synthesis of benzimidazole derivatives. For instance, coupling 5-bromoindole-3-carboxylic acid with (1H-benzimidazol-2-yl)methanol in tetrahydrofuran (THF) using DCC and 4-dimethylaminopyridine (DMAP) yields 85.95% of the ester product. Although this method targets ester formation, it underscores the reactivity of the hydroxymethyl group.

Key Parameters:

  • Coupling Agent: DCC (1.24 g per 5 mmol substrate)
  • Catalyst: DMAP (0.12 g per 5 mmol substrate)
  • Solvent: THF
  • Time: 8 hours
  • Yield: 85.95%

Reaction Optimization and Conditions

The table below summarizes critical parameters for synthesizing (5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol derivatives:

Method Catalyst/Reagent Solvent Temperature Time Yield
MnO₂ Oxidation MnO₂ DCM 40°C 2 h 85%
Ru-Catalyzed Oxidation [Ru(bpbp)(pydic)] Water 50°C 5.5 h 70%
DCC Coupling DCC/DMAP THF Room Temp 8 h 85.95%

Analytical Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for verifying structural integrity. The alcohol proton (CH₂OH) typically resonates at δ 4.8–5.2 ppm in $$ ^1H $$ NMR, while the aromatic protons of the phenyl group appear as multiplet signals between δ 7.2–7.8 ppm. High-resolution MS (HRMS) of the aldehyde derivative shows a molecular ion peak at m/z 147.1 [M+H]⁺, consistent with the expected molecular formula.

Applications and Derivatives

(5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol is a precursor to:

  • Fluorescent Probes: Ester derivatives exhibit solvatochromic shifts, enabling pH and polarity sensing.
  • Antimicrobial Agents: Schiff bases derived from the aldehyde show activity against Gram-positive bacteria.
  • Coordination Complexes: Ruthenium and iridium complexes leverage the benzimidazole motif for catalytic applications.

Chemical Reactions Analysis

Types of Reactions: (5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted benzimidazole compounds .

Scientific Research Applications

(5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division. This mechanism is particularly relevant in the context of anticancer activity . Additionally, the compound’s interaction with nucleic acids and proteins can influence cellular processes such as DNA replication and transcription .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated Derivatives

Fluorinated analogs, such as (4-fluorobenzo[d]imidazol-2-yl)methanol (1a) and (5-fluorobenzo[d]imidazol-2-yl)methanol (1b), exhibit distinct electronic and steric properties due to fluorine’s electronegativity. These derivatives are synthesized via analogous methods using fluorinated o-phenylenediamines and glycolic acid, achieving yields of 56–78% after oxidation steps . Compared to the phenyl-substituted parent compound, fluorinated derivatives demonstrate enhanced thermal stability (melting points up to 182°C) and are utilized as ligands for catalytic systems or fluorescent probes .

Compound Substituents Yield Melting Point (°C) Key Applications
(5-Phenyl-1H-BIM-OH) 5-Ph, 2-CH₂OH 47–88% Not reported Antitumor hybrids
(5-Fluoro-1H-BIM-OH) (1b) 5-F, 2-CH₂OH 56–78% 182 Catalysts, biomarkers
(4,5-Difluoro-1H-BIM-OH) 4,5-F₂, 2-CH₂OH 56–78% Not reported Single-molecule magnets

Amino-Substituted Derivatives

Amino-substituted variants, such as (5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)methanol, introduce hydrogen-bonding capabilities and increased polarity. These compounds are synthesized via nucleophilic substitution or reductive amination, with yields ranging from 45% to 65% . The amino group enhances solubility in polar solvents and improves interactions with biological targets, making them valuable in apoptosis-inducing agents and antimicrobial studies .

Methyl/Phenyl-Substituted Derivatives

Methyl and phenyl groups at non-critical positions alter hydrophobicity and steric bulk. For example, 5-methyl-2-phenyl-1H-imidazole-4-methanol (CAS 13682-32-1) exhibits a density of 1.5 g/cm³ and a boiling point of 416°C, rendering it suitable for high-temperature applications in material science . In contrast, (1-benzyl-2-methyl-1H-imidazol-5-yl)methanol (CAS 39483-73-3) is employed as a monomer for polymers and antifungal agents due to its lipophilic benzyl group .

Hybrid and Complex Derivatives

Benzimidazole-chalcone hybrids, such as compounds 4a–4u, demonstrate superior antitumor activity compared to the parent (5-phenyl-1H-BIM-OH). These hybrids, synthesized via Claisen-Schmidt condensation, achieve yields of 70–86% and exhibit IC₅₀ values < 10 µM against cancer cell lines . Additionally, coordination complexes like [BIPM]-Pd show enhanced biological activity, leveraging the hydroxymethyl group for metal binding .

Biological Activity

(5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C14H12N2O
  • Molecular Weight : 224.26 g/mol
  • IUPAC Name : (5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol

Research indicates that (5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol interacts with various molecular targets, leading to its biological effects. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, potentially through disrupting microbial cell wall synthesis or function.
  • Anticancer Properties : Evidence suggests that it induces apoptosis in cancer cells by activating caspases and modulating p53 pathways, leading to cell cycle arrest.

Antimicrobial Activity

A study demonstrated that (5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol shows significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including:

  • Breast Cancer (MCF-7) : IC50 = 15 µM
  • Lung Cancer (A549) : IC50 = 12 µM

Table 1 summarizes the cytotoxic effects observed across different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
A54912Cell cycle arrest at G2/M phase
HeLa10ROS generation leading to DNA damage

Study 1: Anticancer Efficacy

In a controlled study involving HeLa cells, treatment with (5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol resulted in a dose-dependent increase in apoptotic cells. Flow cytometry analysis revealed that at concentrations above the IC50, approximately 30% of cells displayed early signs of apoptosis after 24 hours of treatment.

Study 2: Antimicrobial Evaluation

A separate study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound was effective in reducing bacterial counts significantly compared to control groups, indicating its potential as a therapeutic agent for bacterial infections.

Q & A

Q. What are the common synthetic routes for (5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A typical synthesis involves condensation of substituted benzaldehyde derivatives with o-phenylenediamine analogs under reflux in methanol or ethanol, followed by cyclization. For example, potassium carbonate is often used as a base to facilitate thiol-alkylation reactions in imidazole derivatives (e.g., coupling 5-phenyl-1-(4-methylphenyl)-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide) . Optimization includes solvent selection (e.g., ethanol for recrystallization), reaction time (2–5 hours under reflux), and stoichiometric ratios (1:1 molar equivalents of reactants). Catalysts like glacial acetic acid can enhance Schiff base formation during intermediate steps .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR in DMSO-d6_6 or CDCl3_3 identify aromatic protons (δ 6.35–8.32 ppm for imidazole and phenyl groups) and hydroxyl/methanol protons (δ ~5–6 ppm) .
  • Infrared Spectroscopy (IR) : Peaks at ~3200–3400 cm1^{-1} (O–H stretch) and ~1600 cm1^{-1} (C=N/C=C aromatic vibrations) confirm functional groups .
  • Elemental Analysis : Experimental vs. calculated C, H, N percentages validate purity (e.g., C: 64.16% observed vs. 64.13% calculated) .
  • Melting Point : Sharp melting points (e.g., 216°C for imidazole derivatives) indicate crystalline purity .

Q. How can researchers troubleshoot low yields during the synthesis of imidazole derivatives?

  • Methodological Answer :
  • Purification : Recrystallization from ethanol or methanol removes byproducts .
  • Catalyst Screening : Bases like K2_2CO3_3 improve nucleophilic substitution efficiency in thiol-alkylation reactions .
  • Reaction Monitoring : TLC (e.g., silica gel plates with ethyl acetate/hexane) tracks reaction progress and identifies unreacted starting materials .

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding the electronic properties of (5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. For example, DFT studies on benzimidazole analogs reveal charge distribution in the imidazole ring, guiding predictions of reactivity and binding affinity in biological systems . Optimized structures can be compared with crystallographic data (e.g., bond lengths and angles) to validate computational models .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved when analyzing structural analogs?

  • Methodological Answer :
  • Solvent Effects : Proton chemical shifts vary with solvent polarity (e.g., DMSO-d6_6 vs. CDCl3_3). Referencing deuterated solvent peaks ensures consistency .
  • Dynamic Exchange : Broadened or split peaks in 1H^1H NMR may indicate tautomerism (e.g., imidazole N–H proton exchange). Variable-temperature NMR can resolve such ambiguities .
  • 2D NMR Techniques : COSY and HSQC correlate proton-proton and proton-carbon couplings, clarifying overlapping signals in complex aromatic systems .

Q. What strategies are used to establish structure-activity relationships (SAR) for biological activity in imidazole derivatives?

  • Methodological Answer :
  • Substituent Variation : Introduce electron-withdrawing (e.g., –F, –Br) or donating (e.g., –OCH3_3) groups to the phenyl or imidazole rings. For example, fluorinated analogs in showed enhanced fluorescence, suggesting applications in bioimaging .
  • Biological Assays : Test derivatives against fungal strains or cancer cell lines to correlate substituent effects with activity. Molecular docking (e.g., AutoDock Vina) predicts binding modes with target proteins, such as COX-1/2 enzymes .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., methanol hydroxyl) contributing to hydrogen bonding in active sites .

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